Manganese perchlorate hexahydrate

Overview

Description

Manganese perchlorate hexahydrate is a chemical compound that involves manganese in a specific oxidation state and perchlorate as the counter ion. While the provided papers do not directly discuss this compound, they do provide insights into various manganese complexes and their properties, which can be relevant to understanding the behavior and characteristics of this compound.

Synthesis Analysis

The synthesis of manganese complexes can involve various methods, including controlled hydrolysis and reactions with ligands. For instance, a hydroxo-bridged complex of manganese(III) perchlorate was synthesized through controlled hydrolysis of a monomeric diaquo(tetraphenylporphinato)manganese(III) perchlorate . Similarly, manganese(III) complexes with oxazoline ligands were synthesized, which could provide insights into the synthesis of this compound .

Molecular Structure Analysis

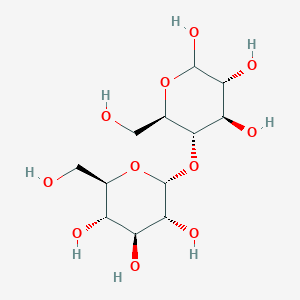

The molecular structure of manganese complexes is diverse, ranging from linear to polymeric structures. The hydroxo-bridged manganese(III) complex exhibits a nearly coplanar orientation of two porphyrin planes and a single hydroxo ligand bridge . Other manganese complexes have been reported with octahedral coordination and pentagonal bipyramidal coordination . These structural insights can be extrapolated to hypothesize the potential structure of this compound.

Chemical Reactions Analysis

Manganese complexes participate in various chemical reactions, including oxidation and catalysis. For example, manganese(III) complexes catalyze the epoxidation of styrene , and manganese(II) complexes react with sulfur dioxide in the solid state . These reactions highlight the reactivity of manganese complexes, which could be similar in this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of manganese complexes are determined by their structure and the nature of their ligands. The magnetic susceptibility of the hydroxo-bridged manganese(III) complex indicates antiferromagnetic coupling between the manganese ions . Other manganese complexes show catalytic activity in oxidation reactions , and their electrochemical properties have been characterized by cyclic voltammetry . These properties provide a basis for understanding the potential behavior of this compound.

Scientific Research Applications

Synthetic and Structural Studies

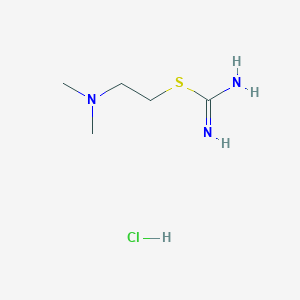

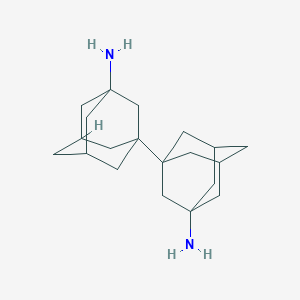

Manganese perchlorate hexahydrate has been utilized in the synthesis of complex metal compounds. For example, its reaction with 1-thia-4,7-diazacyclononane led to the isolation of a manganese(II) complex, which was extensively studied using X-ray crystallography and magnetic studies. This complex exhibits high spin and effective magnetic moments, making it significant in studying magnetic properties and electron paramagnetic resonance (EPR) of metal complexes (Gahan et al., 1996).

Electrochemical Behavior

In electrochemistry, this compound plays a role in the performance of lithium-ion batteries. Studies have shown that Mn(II) ions, added as manganese(II) perchlorate, can influence the electrochemical behavior of graphite electrodes. This addition affects the reversible capacity and cyclability of the anode, providing insights into the interactions between manganese species and lithium intercalation/deintercalation processes (Komaba et al., 2002).

Analytical Chemistry Applications

This compound is used in improving methods for determining manganese content in materials. An example is the perchloric acid oxidation method, where this compound plays a crucial role in accurately and efficiently analyzing manganese content in geological materials (Yang Guo-yun, 2010). Additionally, its application in titrimetric and spectrophotometric determination of manganese following perchloric acid oxidation has been explored, showcasing its utility in quantitative analysis (Knoech & Diehl, 1967).

Catalysis and Chemical Reactions

This compound is also significant in catalysis and chemical reactions. For example, manganese(II) perchlorate-based complexes have been synthesized and studied for their catalytic activity in dye decolorization, demonstrating the role of manganese complexes in environmental and industrial applications (Wegermann et al., 2013).

Safety and Hazards

Mechanism of Action

Target of Action

Manganese perchlorate hexahydrate, also known as Manganese(II) perchlorate hexahydrate, is primarily used as a strong oxidizing agent . It is also used in the etching of liquid crystal displays and critical electronics applications, as well as ore extraction . It is also used for electropolishing/etching of aluminum, molybdenum, and other metals .

Mode of Action

As a strong oxidizing agent, this compound can accept electrons from other substances in a chemical reaction . This property makes it useful in a variety of applications, including the etching of metals and the extraction of ores .

Result of Action

The primary result of the action of this compound is the oxidation of other substances. In the context of its use in etching and ore extraction, this can result in the dissolution of certain materials, allowing for their removal or separation .

properties

IUPAC Name |

manganese(2+);diperchlorate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Mn.6H2O/c2*2-1(3,4)5;;;;;;;/h2*(H,2,3,4,5);;6*1H2/q;;+2;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFGVOMWPFMOCN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

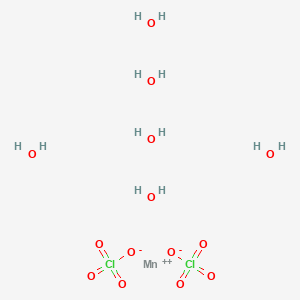

Cl2H12MnO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Faintly violet hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | Manganese(II) perchlorate hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20734 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

15364-94-0 | |

| Record name | Perchloric acid, manganese(2+) salt, hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015364940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, manganese(2+) salt, hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the typical role of Manganese(II) perchlorate hexahydrate in chemical synthesis?

A: Manganese(II) perchlorate hexahydrate frequently serves as a starting material in the synthesis of various manganese(II) complexes. [, , , , , , , ] These complexes have diverse applications, ranging from structural studies to investigations of magnetic properties and catalytic activity.

Q2: Can you give an example of how Manganese(II) perchlorate hexahydrate has been used to synthesize a complex with interesting magnetic properties?

A: Researchers synthesized [Mn(tfbdc)(MeOH)4], where tfbdc represents tetrafluoroterephthalate, using Manganese(II) perchlorate hexahydrate as a reactant. [] The resulting complex, characterized by single crystal X-ray diffraction, revealed a zigzag chain structure with bridging tfbdc ligands. Magnetic susceptibility measurements demonstrated weak antiferromagnetic exchange interactions between the manganese(II) ions in the complex.

Q3: Manganese(II) perchlorate hexahydrate is often used in reactions involving methanol. Why is this the case?

A: The research papers frequently utilize methanol as a solvent for reactions involving Manganese(II) perchlorate hexahydrate. [, , , ] This is likely due to the good solubility of Manganese(II) perchlorate hexahydrate in methanol, which facilitates the interaction between the metal salt and the desired ligands.

Q4: Has Manganese(II) perchlorate hexahydrate been used in the development of any catalytic processes?

A: Yes, research indicates Manganese(II) perchlorate hexahydrate can act as a catalyst in conjunction with other compounds. In one study, it was used with pyrazole to catalyze the allylic oxidation of α-ionone and β-ionone, leading to the formation of megastigmadien-diones, which are valuable tobacco flavoring compounds. []

Q5: The papers mention crystal structures of complexes derived from Manganese(II) perchlorate hexahydrate. What is the significance of determining these structures?

A: Single crystal X-ray diffraction studies provide crucial insights into the coordination geometry of manganese(II) ions within these complexes. [, , , ] Understanding the spatial arrangement of ligands around the metal center is essential for interpreting the complexes' magnetic properties, catalytic activity, and other characteristics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N(6)-[(indol-3-yl)acetyl]-L-lysine](/img/structure/B100925.png)